![molecular formula C12H23NO2 B14620898 2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60974-94-9](/img/structure/B14620898.png)
2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. The compound also contains an azanediyl group and two ethan-1-ol groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the azanediyl and ethan-1-ol groups. Common reagents used in these steps include hydrogenation catalysts, amines, and alcohols under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, allowing precise binding to enzymes or receptors. The azanediyl group can form hydrogen bonds, enhancing its affinity for biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Norborneol: Shares the bicyclo[2.2.1]heptane core but lacks the azanediyl and ethan-1-ol groups.
Isobornyl acetate: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of the bicyclic core, azanediyl group, and ethan-1-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
60974-94-9 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[2-bicyclo[2.2.1]heptanylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H23NO2/c14-5-3-13(4-6-15)9-12-8-10-1-2-11(12)7-10/h10-12,14-15H,1-9H2 |
InChI Key |
UIPSZXJXGSZRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


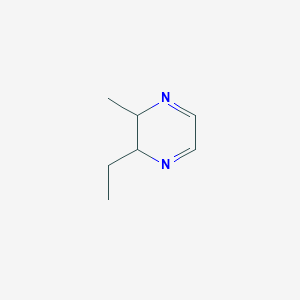
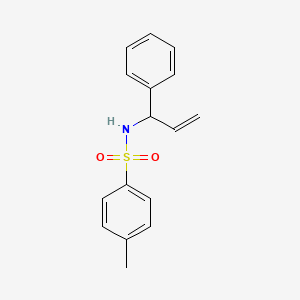
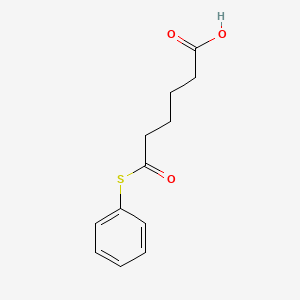
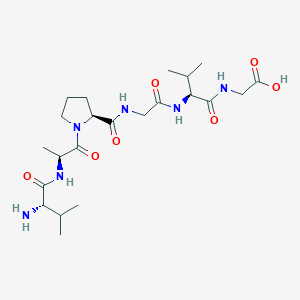
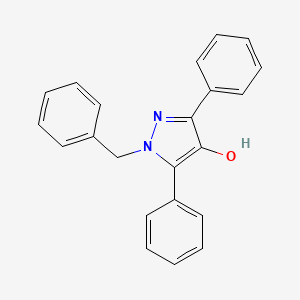

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
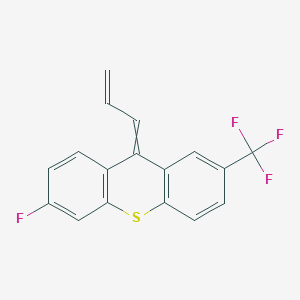

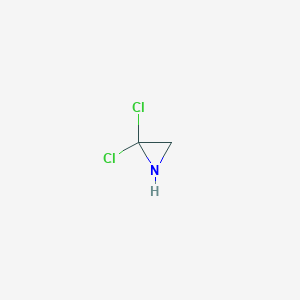



![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
